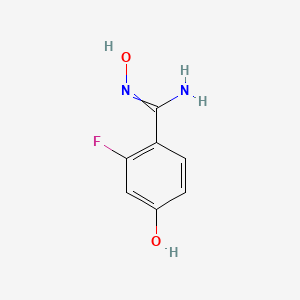

2-Fluoro-N,4-dihydroxybenzimidamide

Description

2-Fluoro-N,4-dihydroxybenzimidamide (CAS: 880874-38-4) is a fluorinated benzamidine derivative characterized by a benzimidamide backbone substituted with fluorine at the 2-position and hydroxyl groups at the N and 4-positions. This compound has garnered attention in crystal engineering and pharmaceutical research due to its unique supramolecular interactions, particularly involving fluorine-mediated hydrogen bonds (e.g., N–H⋯F) and π-stacking motifs . Its synthesis typically involves condensation reactions between fluorinated benzonitriles and anilines under controlled conditions, followed by purification via silica gel chromatography .

Propriétés

IUPAC Name |

2-fluoro-N',4-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-3-4(11)1-2-5(6)7(9)10-12/h1-3,11-12H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVSBOYFDCNZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Polymorphs

(E)-2-Fluoro-N′-phenylbenzimidamide (DB10) and (E)-2-Fluoro-N′-(2-fluorophenyl)benzimidamide (DB11)

- Structural Similarities : These E-isomers share the benzimidamide core but differ in fluorine substitution (DB11 has an additional fluorine at the 2-position of the phenyl ring). Both form isostructural polymorphs (E1 and E2) with 2-Fluoro-N,4-dihydroxybenzimidamide analogs, exhibiting nearly identical unit cell parameters and intermolecular interaction hierarchies .

- Crystal Packing: Dominated by N–H⋯N and C–H⋯F interactions. DB10 and DB11 show 3D isostructurality, with XPac similarity indices >85%, indicating robust supramolecular architectures resistant to minor substituent changes .

(Z)-3-Fluoro-N′-(4-fluorophenyl)benzimidamide (DB23) and (Z)-4-Fluoro-N′-(4-fluorophenyl)benzimidamide (DB33)

- Isostructurality : These Z-isomers are fully isostructural despite differing in fluorine position (3- vs. 4-fluoro substitution). Their crystal structures feature N–H⋯F interactions and π-stacking, with energy frameworks demonstrating 2D similarity in interaction topologies .

- Energy Analysis : Interaction energies (via PIXEL calculations) reveal that C–H⋯F and N–H⋯π interactions contribute ~60% of the total lattice energy, comparable to 2-Fluoro-N,4-dihydroxybenzimidamide’s analogs .

Functional Group Variants

2-Fluoro-N,N-diphenylbenzamide (2FNNDPBA)

- Structural Differences : Replaces the amidoxime group (-NH-OH) with a diphenylamide (-NPh₂). This change eliminates N–H⋯F bonding but introduces stronger C=O⋯H–N interactions.

- Physical Properties : Exhibits orthorhombic symmetry (Pbca) with a larger unit cell volume (2968.6 ų vs. ~1500 ų for benzamidines). Its NLO activity (hyperpolarizability β = 1.18 GW·cm⁻²) surpasses benzamidines due to enhanced electron delocalization .

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Halogen Effects: Dual fluorine substitutions at the 2- and 4-positions on the phenyl ring enhance halogen bonding (C–F⋯F–C) but reduce N–H⋯F prevalence. Crystal structures show closer packing (density ~1.5 g/cm³) compared to mono-fluorinated analogs .

Quasi-Isostructural Polymorphs

Polymorphs of (Z)-2-fluoro-N′-phenylbenzimidamide (Forms I and II) exhibit "quasi-isostructural" behavior:

Key Data Tables

Table 1: Crystallographic Parameters of Selected Compounds

*Note: Parameters for 2-Fluoro-N,4-dihydroxybenzimidamide inferred from analogs.

Table 2: Interaction Energy Contributions in Selected Compounds

| Compound | N–H⋯F (%) | C–H⋯F (%) | π-stacking (%) | Total Lattice Energy (kJ/mol) |

|---|---|---|---|---|

| DB23/DB33 | 30 | 30 | 40 | -120.5 |

| (E)-2-Fluoro-N′-phenylbenzimidamide | 25 | 35 | 40 | -115.8 |

| 2FNNDPBA | 0 | 10 | 90 | -98.3 |

Research Findings and Implications

- Isostructurality : Fluorine’s small size and high electronegativity enable isostructurality across benzamidines, making them ideal for crystal engineering .

- Optical Applications : Unlike diphenylamide variants, benzamidines exhibit moderate NLO activity, but their tunable substituents offer pathways for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.